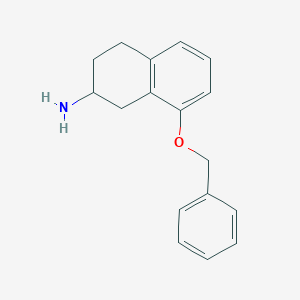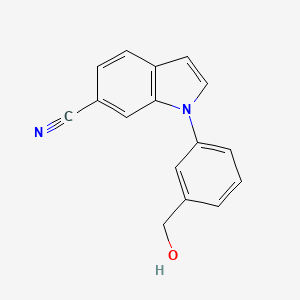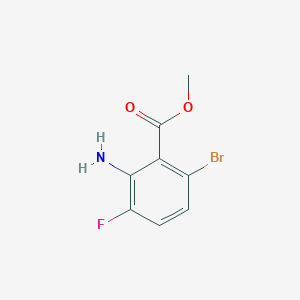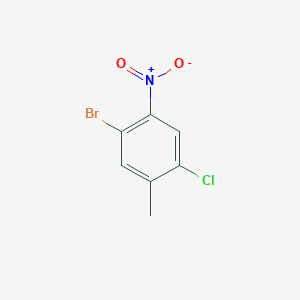
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound features a benzyloxy group attached to the eighth position of the tetrahydronaphthalene ring and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine typically involves the alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzyloxy derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of functional materials and fluorescent probes for biomedical applications.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-benzyloxy-substituted quinoline ethers: These compounds share the benzyloxy group and have similar biological activities.
8-hydroxyquinoline derivatives: These compounds have a hydroxyl group instead of an amine group and exhibit different chemical reactivity and biological properties.
Uniqueness
8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The combination of the benzyloxy and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
8-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H19NO/c18-15-10-9-14-7-4-8-17(16(14)11-15)19-12-13-5-2-1-3-6-13/h1-8,15H,9-12,18H2 |
InChI Key |
UROLTFVHOAZSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11865573.png)
![(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone](/img/structure/B11865575.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)



![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)







